3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-12-4-6-13(7-5-12)15-11-25-19(20-15)21-18(22)14-8-9-16(23-2)17(10-14)24-3/h4-11H,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRMBZZGUPSJLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Coupling with Benzamide: The synthesized thiazole derivative is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]aniline.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Variations
Key Observations :
- Substituent Position: The 3,4-dimethoxy groups on the benzamide (target compound) contrast with 2-phenoxy () or 4-methoxy () substituents in analogues.
- Thiazole Modifications : The 4-(4-methylphenyl) group on the thiazole ring is conserved in some analogues (e.g., ), but additional substituents like 5-phenyl () or sulfonamide linkers () introduce distinct physicochemical properties.
Key Observations :
Key Observations :
- The 129.23% plant growth modulation in highlights the role of the thiazole-4-methylphenyl motif in bioactivity, though the target compound’s specific effects remain uncharacterized in the provided evidence.
- Similarity scoring in suggests that minor structural changes (e.g., triazole-sulfanyl vs. methoxy groups) significantly impact pharmacological relevance.
Physicochemical and Spectral Properties
Table 4: Spectral and Analytical Data
Biological Activity
3,4-Dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that belongs to the benzamide class. Its unique structure, characterized by methoxy groups and a thiazole ring, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of 3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is , with a molecular weight of approximately 358.42 g/mol. The presence of methoxy groups and a thiazole moiety contributes to its distinctive chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These targets may include:
- Enzymes : The compound may inhibit or activate certain enzymes, thereby modulating metabolic pathways.
- Receptors : Binding to various receptors can influence signaling pathways associated with cell proliferation and apoptosis.
Anticancer Properties
Research indicates that thiazole-containing compounds often exhibit significant anticancer activity. For instance, compounds similar to 3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide have shown promising results in inhibiting cancer cell lines such as A-431 and Jurkat cells. The structure-activity relationship (SAR) suggests that the thiazole ring is crucial for cytotoxic effects.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3,4-Dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | A-431 | <10 | |
| Similar Thiazole Derivative | Jurkat | 1.61 ± 1.92 |
Antiviral Activity
Thiazole derivatives have also been explored for their antiviral properties. The compound may exhibit activity against various viral infections by interfering with viral replication mechanisms.
Case Studies
- Study on Anticancer Activity : A study evaluated the efficacy of several thiazole derivatives in inhibiting cancer cell proliferation. The results indicated that modifications in the phenyl ring significantly enhanced cytotoxicity against multiple cancer cell lines.
- Antiviral Screening : In a screening assay against HIV, thiazole derivatives demonstrated varying degrees of reverse transcriptase inhibition, suggesting potential as antiviral agents.
Comparative Analysis
When compared to similar compounds such as 3,4-dimethoxybenzamide and N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide, the unique combination of methoxy groups and the thiazole ring in 3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide appears to enhance its biological activity significantly.
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3,4-Dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | Methoxy groups + Thiazole ring | Anticancer, Antiviral |
| 3,4-Dimethoxybenzamide | Lacks thiazole ring | Limited activity |
| N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]benzamide | Lacks methoxy groups | Moderate activity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via multi-step condensation reactions. For example, thiazole ring formation involves reacting substituted thioamides with α-halo ketones under reflux in ethanol or DMF. The benzamide moiety is introduced via coupling reactions using carbodiimide-based catalysts (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane . Optimization includes adjusting reaction time (e.g., 12–24 hours), temperature (60–90°C), and stoichiometric ratios of reagents. Low yields in the final coupling step may require alternative catalysts (e.g., POCl₃) or solvent systems (DMSO/water mixtures) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions (e.g., methoxy groups at 3,4-positions and thiazole ring connectivity). Aromatic proton signals in the δ 6.8–8.2 ppm range and methoxy singlets at δ ~3.8 ppm are diagnostic .
- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and thiazole C=N (~1520 cm⁻¹) validate functional groups .
- Elemental Analysis : Matching experimental and calculated C, H, N, S content (±0.3%) confirms purity .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodology : Antimicrobial activity can be tested via broth microdilution (MIC assays against Gram-positive/negative bacteria). For enzyme inhibition (e.g., kinases or phosphodiesterases), use fluorescence-based assays with purified enzymes and ATP/NADH analogs. Cytotoxicity screening in cancer cell lines (e.g., MTT assay) requires dose-response curves (1–100 µM) and controls like doxorubicin .
Advanced Research Questions
Q. How can computational docking studies predict the compound’s binding interactions with target proteins?
- Methodology :
Protein Preparation : Retrieve target structures (e.g., PDB IDs for kinases) and remove water/ligands.
Ligand Preparation : Generate 3D conformers of the compound using tools like OpenBabel.
Docking Software : Use AutoDock Vina or Schrödinger Glide with grid boxes centered on active sites. Key parameters include van der Waals scaling (0.8–1.2) and electrostatic contributions.
Analysis : Prioritize poses with hydrogen bonds to catalytic residues (e.g., Asp86 in EGFR) and π-π stacking with hydrophobic pockets. Validate with molecular dynamics simulations (100 ns) to assess binding stability .
Q. How can contradictory biological activity data across studies be resolved?
- Methodology :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa), passage numbers, and incubation times.
- Control Compounds : Include reference inhibitors (e.g., imatinib for kinase assays) to validate experimental conditions.
- Metabolic Stability Testing : Use liver microsomes to rule out false negatives due to rapid degradation.
- Data Reproducibility : Replicate assays in triplicate across independent labs and apply statistical tests (e.g., ANOVA with p < 0.05) .
Q. What strategies improve synthetic yield when scaling up production for in vivo studies?
- Methodology :
- Solvent Optimization : Replace ethanol with DMF or THF for better solubility of intermediates.
- Catalyst Screening : Test Pd/C or CuI for coupling steps; microwave-assisted synthesis may reduce reaction time.
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (DMSO/water) to isolate high-purity product (>95%) .
Notes
- Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed synthesis protocols .
- For SAR studies, compare analogs with varying substituents (e.g., nitro vs. methoxy groups) to isolate pharmacophoric motifs .
- Computational tools like SwissADME can predict pharmacokinetic properties (e.g., logP, BBB permeability) to guide in vivo testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
